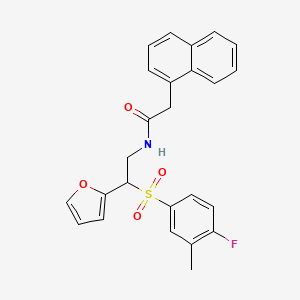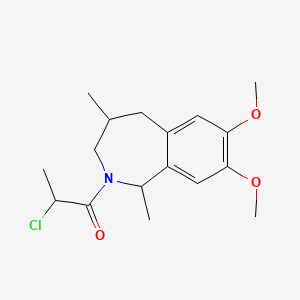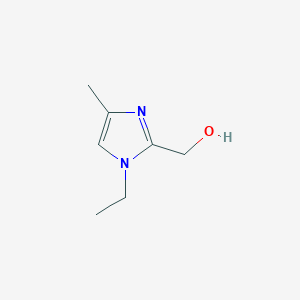
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antibacterial and Antimicrobial Properties : Compounds containing the 1,3,4-oxadiazole moiety and piperidine or pyrrolidine rings have been synthesized and found to exhibit strong antimicrobial activity. A structure–activity study revealed their effectiveness against various microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Antitubercular Activity : Certain derivatives were tested for their tuberculostatic activity, demonstrating the potential for treating tuberculosis. The structure of these compounds and their biological activities indicate a promising direction for further drug discovery efforts (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).
Anticancer Potential : Research into 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has identified them as a new chemical class of antiproliferative agents acting as tubulin inhibitors. This discovery opens a new avenue for cancer therapy research, suggesting these compounds can disrupt cancer cell division (Krasavin, Sosnov, Karapetian, Konstantinov, Soldatkina, Godovykh, Zubkov, Bai, Hamel, & Gakh, 2014).
Alzheimer’s Disease Research : Novel N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds showed enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment, indicating their potential utility in therapeutic applications (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).
Mecanismo De Acción
1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They are known to interact with various targets in the cell, leading to their anti-infective properties . .
The mode of action of 1,2,4-oxadiazoles depends on their specific chemical structure and the target they interact with . Without specific information about the target of “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride” or “5-cyclobutyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride”, it’s difficult to explain its mode of action.
The biochemical pathways affected by 1,2,4-oxadiazoles also depend on their specific targets . Without knowing the specific target of “this compound” or “5-cyclobutyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride”, it’s hard to summarize the affected pathways and their downstream effects.
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, depend on its chemical structure. Without specific studies on “this compound” or “5-cyclobutyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride”, it’s hard to outline its ADME properties and their impact on bioavailability.
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects . Without this information for “this compound” or “5-cyclobutyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride”, it’s hard to describe its molecular and cellular effects.
Propiedades
IUPAC Name |
5-cyclobutyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-2-7-12-9(6-1)10-13-11(15-14-10)8-4-3-5-8;/h8-9,12H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEJFHMPGWJLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NOC(=N2)C3CCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2558196.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2558197.png)


![diethyl 2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2558202.png)

![Ethyl 5-(adamantane-1-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2558208.png)

![(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B2558211.png)

![6-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B2558216.png)
![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2558217.png)

